Avizafone-d5 (dihydrobromide)
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Overview
Description
Avizafone-d5 (dihydrobromide) is a deuterium-labeled analogue of Avizafone dihydrobromide. It is a stable isotope-labeled compound used primarily in scientific research. Avizafone itself is a water-soluble prodrug of the benzodiazepine derivative diazepam, which is metabolized in the body to produce the active drug diazepam .
Preparation Methods
The synthesis of Avizafone-d5 (dihydrobromide) involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Avizafone dihydrobromide. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the precise placement of deuterium atoms . Industrial production methods for such compounds often involve large-scale synthesis using automated systems to maintain consistency and purity.
Chemical Reactions Analysis
Avizafone-d5 (dihydrobromide) undergoes similar chemical reactions as its non-deuterated counterpart. These reactions include:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
Avizafone-d5 (dihydrobromide) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Research: Helps in understanding metabolic pathways in vivo.
Environmental Studies: Used as a standard for detecting environmental pollutants.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
Avizafone-d5 (dihydrobromide) acts as a prodrug, which means it is metabolized in the body to produce the active drug diazepam. The conversion occurs through enzymatic hydrolysis, primarily by enzymes in the blood. Diazepam then exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
Similar compounds to Avizafone-d5 (dihydrobromide) include other benzodiazepine prodrugs and deuterium-labeled analogues. Some of these compounds are:
Diazepam: The active drug produced from Avizafone metabolism.
Rilmazafone: Another benzodiazepine prodrug used for similar purposes.
Alprazolam: A benzodiazepine with similar anxiolytic effects.
Deuterium-labeled Diazepam: Used for similar pharmacokinetic studies. Avizafone-d5 (dihydrobromide) is unique due to its stable isotope labeling, which provides distinct advantages in research applications, such as improved accuracy in tracing and quantitation .
Properties
Molecular Formula |
C23H30Br2ClN3O3 |
---|---|
Molecular Weight |
596.8 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[3-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]-2-oxobutyl]hexanamide;dihydrobromide |
InChI |
InChI=1S/C23H28ClN3O3.2BrH/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16;;/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30);2*1H/t15?,20-;;/m0../s1/i2D,3D,4D,7D,8D;; |
InChI Key |
OQLAZHRDVBUAGX-WVONXZJFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)C(C)C(=O)CNC(=O)[C@H](CCCCN)N)[2H])[2H].Br.Br |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N.Br.Br |
Origin of Product |
United States |
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